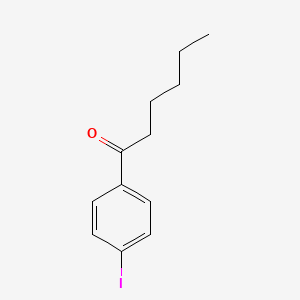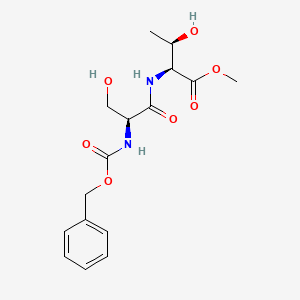
1-(4-Iodophenyl)hexan-1-one
Übersicht
Beschreibung
“1-(4-Iodophenyl)hexan-1-one” is a chemical compound with the molecular formula C12H15IO . It has a molecular weight of 302.15 g/mol . The IUPAC name for this compound is 1-(4-iodophenyl)hexan-1-one .
Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)hexan-1-one” consists of a hexanone chain with an iodophenyl group attached at the first carbon . The InChI string for this compound is InChI=1S/C12H15IO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Iodophenyl)hexan-1-one” include a molecular weight of 302.15 g/mol and a molecular formula of C12H15IO . The compound has a computed XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and five rotatable bonds . The exact mass and monoisotopic mass of the compound are both 302.01676 g/mol . The topological polar surface area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Hexakis(4-iodophenyl)-peri-hexabenzocoronene: Building Block for Liquid Crystalline Materials
A study by Wu et al. (2004) discusses Hexakis(4-iodophenyl)-peri-hexabenzocoronene, which is a functionalizable mesogenic building block for creating highly ordered columnar liquid crystalline molecules. This synthesis involved a series of transformations yielding compounds with thermotropic liquid crystalline behavior, useful for materials science and nanotechnology applications (Wu et al., 2004).
Molecular Curvature and Twist-Bend Nematic Phase
Walker et al. (2019) synthesized a series of compounds exhibiting enantiotropic nematic and monotropic twist-bend nematic phases, useful in studying molecular curvature and its impact on material properties. These findings contribute to the understanding of liquid crystal behavior in various chain lengths (Walker et al., 2019).
Enforced Tubular Assembly of Hexakis(m-Phenylene Ethynylene) Macrocycles
Zhong et al. (2017) explored hexakis(m-phenylene ethynylene) macrocycles, focusing on the role of multiple hydrogen-bonding interactions in enforcing columnar assemblies. This research is vital for understanding the self-assembly of shape-persistent macrocycles and their applications in creating nanotubes with potential for structural and functional modification (Zhong et al., 2017).
Synthesis and Structure of U(V)(O)[N(SiMe3)2]3
Fortier et al. (2012) synthesized a terminal U(V) oxo complex, offering insights into the molecular structures and magnetic susceptibilities of such compounds. This study contributes to inorganic chemistry and the understanding of complex molecular structures (Fortier et al., 2012).
18,18'-Dihexyl[9,9']biphenanthro[9,10-b]triphenylene
Hilton et al. (2008) synthesized a compound with a profoundly hindered aryl-aryl single bond, contributing to the understanding of molecular strain and its effects on bond properties. This research has implications for the study of organic chemistry and molecular dynamics (Hilton et al., 2008).
Octakis(tetracarbonylcobaltio)octasilsesquioxane
Rattay et al. (1998) worked on the synthesis and characterization of a novel octasilsesquioxane with metals directly bound to silicon atoms. This study is crucial for the development of organometallic chemistry and the exploration of novel materials (Rattay et al., 1998).
An Electron-Deficient Discotic Liquid-Crystalline Material
Pieterse et al. (2001) synthesized and characterized a hexaazatriphenylene-hexacarboxy triimide, which is liquid crystalline over a large temperature range. This research is significant for materials science, particularly in the study of liquid-crystalline materials (Pieterse et al., 2001).
2,2,4,4,5,5-Hexakis(2,6-diethylphenyl)pentastanna[1.1.1]propellane
Sita and Bickerstaff (1989) characterized a unique organometallic compound, contributing to the field of organometallic chemistry and the understanding of metal-metal bond lengths (Sita & Bickerstaff, 1989).
High Pressure Pyrolysis of Hydrocarbons
Dominé (1991) studied the pyrolysis of various hydrocarbons under high pressure, providing insights into geochemical processes and the effect of pressure on hydrocarbon behavior (Dominé, 1991).
Synthesis and Photochromic Properties of Diarylethene
Zhang et al. (2014) examined the photochromic properties of a specific diarylethene, contributing to the understanding of photochemical reactions and the development of materials with light-responsive properties (Zhang, Wei, & Pu, 2014).
Engineering Hydrogen-Bonded Molecular Crystals
Maly et al. (2007) explored the crystallization of molecules with hexaphenylbenzene cores, which is crucial for the development of molecular networks and the engineering of crystals with predetermined properties (Maly, Gagnon, Maris, & Wuest, 2007).
Concentration-Dependent Halogen-Bonded Self-Assembly
Silly (2017) investigated the self-assembly of star-shaped molecules, providing insights into halogen-bonded nanoarchitectures and their applications in materials science (Silly, 2017).
Simply Synthesis of Hexakis(4-dodecy)-peri-hexabenzocoronene
Jia (2014) developed a new synthesis approach for a specific hexabenzocoronene, which is significant for improving yields and reducing costs in the synthesis of organic materials (Jia, 2014).
Efficient and Reversible Iodine Capture in Microporous Polymers
Liao et al. (2016) demonstrated the high-efficiency and reversibility of iodine capture in microporous polymers, which is crucial for nuclear waste storage and energy generation (Liao, Weber, Mills, Ren, & Faul, 2016).
Photodegradation of the Organophosphorus Insecticide Iodofenphos
Walia, Dureja, and Mukerjee (1989) studied the photodecomposition of iodofenphos, providing insights into the environmental impact and degradation processes of organophosphorus insecticides (Walia, Dureja, & Mukerjee, 1989).
Molecular "Flower" as High-Mobility Hole-Transport Material
Kou et al. (2017) synthesized a novel hole-transport material with applications in perovskite solar cells, contributing to the advancement of solar energy technology (Kou, Feng, Li, Li, Li, Meng, & Bo, 2017).
Eigenschaften
IUPAC Name |
1-(4-iodophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEILKZSAIXATSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60655616 | |
| Record name | 1-(4-Iodophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)hexan-1-one | |
CAS RN |
160565-78-6 | |
| Record name | 1-(4-Iodophenyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160565-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Iodophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60655616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















